molecular formula C19H19FN2O B5223717 N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine

N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine

Cat. No. B5223717
M. Wt: 310.4 g/mol
InChI Key: ANQAJVNMVCZISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine, also known as FM2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. FM2 belongs to the class of quinoline-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET). N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine binds to the transporters and prevents the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This may have implications for the treatment of neurological disorders such as depression and ADHD, which are characterized by low levels of dopamine and norepinephrine.
Biochemical and Physiological Effects
N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects, including the inhibition of monoamine transporters, the modulation of neurotransmitter release, and the inhibition of cancer cell growth. In vitro and in vivo studies have shown that N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has several advantages for lab experiments, including its availability and relatively low cost. The compound is commercially available and can be synthesized using standard chemical techniques. However, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine also has some limitations, including its potential toxicity and the lack of long-term safety data. Researchers should exercise caution when working with N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine and follow appropriate safety protocols.

Future Directions

There are several future directions for the study of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine, including the development of new drugs based on its structure and the exploration of its potential therapeutic uses. In neuroscience, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may have applications for the treatment of depression, ADHD, and other neurological disorders. In cancer biology, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may have potential as a cancer therapeutic. Further research is needed to fully understand the mechanism of action of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine and its potential uses in medicine.

Synthesis Methods

The synthesis of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine involves several steps, including the reaction of 4-methyl-2-quinolinamine with 3-fluorophenylacetic acid, followed by reduction with lithium aluminum hydride and methylation with methyl iodide. The final product is obtained through recrystallization and purification. The synthesis of N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been reported in several scientific journals, and the compound is commercially available for research purposes.

Scientific Research Applications

N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the uptake of dopamine and norepinephrine in the brain, which may have implications for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). In cancer biology, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic. In drug discovery, N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been used as a lead compound for the development of new drugs with similar structures and biological activities.

properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-13-11-18(21-10-9-14-5-3-6-15(20)12-14)22-19-16(13)7-4-8-17(19)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQAJVNMVCZISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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